Intermedine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

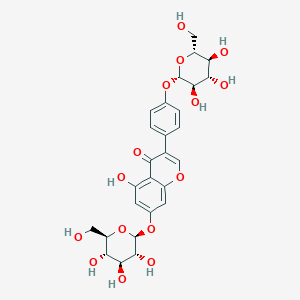

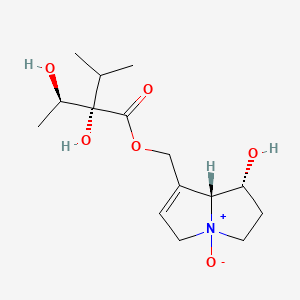

Intermedine N-oxide is a natural product found in Symphytum officinale . It is a pyrrolizidine alkaloid indicine that can be found in Crotalaria spectabilis . It has the molecular formula C15H25NO6 .

Synthesis Analysis

The total synthesis of this compound has been achieved stereospecifically . The synthesis process involves the use of dimethyl sulfoxide as an oxidizing agent .

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .

Chemical Reactions Analysis

This compound is a pyrrolizidine alkaloid indicine that shows anticancer activity . The chemical reactions involved in its anticancer activity are yet to be fully understood.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications : The first completely enantioselective syntheses of indicine N-oxide and intermedine N-oxide, along with their enantiomers, have been achieved using carbohydrates as chiral educts. This synthesis method has shown that synthetic analogues modeled on indicine N-oxide display superior activity against cancer cells in vitro compared to indicine N-oxide itself (Nishimura et al., 1987).

Neurotoxicity Assessment : A study analyzing pyrrolizidine alkaloids in Eupatorium fortunei identified this compound among other compounds. The study highlighted that this compound, at specific concentrations, can decrease cell viability and inhibit oligodendrogenesis in neural progenitor cells derived from mouse induced pluripotent stem cells, indicating its neurotoxic potential in vitro (Zhang et al., 2021).

Isolation and NMR Analysis : this compound was isolated from Cerinthe glabra, and ab initio calculations of its 13C NMR values were performed to correct questionable assignments in previous literature. This research aids in the accurate identification and structural analysis of this compound (Luber et al., 2012).

Chemical and Chemoecological Aspects : In a study of the tropical weed Chromolaena odorata, this compound was identified as one of several N-oxides of pyrrolizidine alkaloids present. The study provides insights into the distribution of these alkaloids in different parts of the plant and their potential ecological interactions (Biller et al., 1994).

Percutaneous Absorption Studies : Research on the percutaneous absorption of pyrrolizidine alkaloid-N-oxides, including this compound, in rats, using extracts of Symphytum officinale, revealed low levels of dermal absorption. This study is significant for understanding the potential risks associated with the topical use of products containing these compounds (Brauchli et al., 1982).

Wirkmechanismus

Target of Action

Intermedine N-oxide is a pyrrolizidine alkaloid indicine found in Crotalaria spectabilis . It is known to have anticancer activity

Mode of Action

It is known that pyrrolizidine alkaloids, the group of compounds to which this compound belongs, have serious hepatotoxicity . They can inhibit the ability of human hepatocytes to proliferate, colonize, and migrate, and induce hepatocytes apoptosis in a dose-dependent manner .

Biochemical Pathways

This compound, along with other pyrrolizidine alkaloids, can cause a significant increase in intracellular reactive oxygen species (ROS), leading to mitochondrial apoptosis and endoplasmic reticulum (ER) stress . It can also cause an increase in intracellular Ca2+, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway . This suggests that this compound may induce hepatotoxicity through ER-mediated apoptosis .

Result of Action

The endoplasmic reticulum stress is a novel mechanism of the combined pyrrolizidine alkaloids hepatotoxicity .

Action Environment

It is known that the compound is found in crotalaria spectabilis , suggesting that it may be influenced by the plant’s growth conditions and environment.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-JXSDSIQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347489 |

Source

|

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95462-14-9 |

Source

|

| Record name | Intermedine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)